3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL
Description
3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL is a substituted xanthene derivative characterized by a tricyclic aromatic core (xanthene) with methoxy groups at positions 3 and 6, a phenyl group at position 9, and a hydroxyl group at the central carbon (C9). While direct structural data for this compound are absent in the provided evidence, its properties can be inferred from structurally related analogs. Xanthene derivatives are widely studied for their photophysical properties, biological activities, and applications in materials science .
Key inferred features:
- Molecular formula: Likely C₂₁H₁₈O₄ (based on substitution patterns of analogs like 9-(4-methoxyphenyl)-9H-xanthen-9-ol, C₂₁H₁₈O₃ ).
- Functional groups: Methoxy (-OCH₃), phenyl (C₆H₅), and hydroxyl (-OH) groups.
- Synthetic routes: Likely synthesized via reduction of a xanthone precursor (e.g., LiAlH₄ reduction, as seen in 9H-xanthen-9-ol synthesis ).
Properties
CAS No. |
14344-86-6 |
|---|---|
Molecular Formula |
C21H18O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3,6-dimethoxy-9-phenylxanthen-9-ol |
InChI |
InChI=1S/C21H18O4/c1-23-15-8-10-17-19(12-15)25-20-13-16(24-2)9-11-18(20)21(17,22)14-6-4-3-5-7-14/h3-13,22H,1-2H3 |
InChI Key |
WVJGITJYLPKKGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OC)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL typically involves the cyclization of 2-phenoxybenzophenone in the presence of an acid catalyst and an excess of aluminum chloride. This reaction pathway has been studied using density functional theory to understand the formation of xanthydrol motifs .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized xanthene derivatives.
Scientific Research Applications
3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of fluorescein derivatives and other xanthene-based compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to modulate biological processes, such as enzyme inhibition and receptor binding. Specific pathways and targets depend on the context of its application, such as its role as an acetylcholinesterase inhibitor in neurological studies .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL and its analogs:
Structural and Functional Differences
Substituent Effects on Reactivity and Stability
- Methoxy vs.
- Phenyl Group at C9 : The 9-phenyl substituent increases steric bulk and aromatic π-stacking capacity, which may influence clathrate formation (as seen in 9-(4-methoxyphenyl)-9H-xanthen-9-ol ).
Crystallographic and Thermal Properties
- Clathrate Formation : 9-(4-methoxyphenyl)-9H-xanthen-9-ol forms isostructural clathrates with aromatic guests (e.g., benzene, xylene), stabilized by O–H···O hydrogen bonding . The target compound’s phenyl group may similarly facilitate host-guest interactions.
- Thermal Stability: Methoxy-substituted xanthenols exhibit higher thermal stability than hydroxylated analogs due to reduced hydrogen-bonding interactions .
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